molecular formula C17H26N2OS B5751938 2-(phenylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide CAS No. 109172-40-9

2-(phenylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide

Cat. No. B5751938
CAS RN: 109172-40-9
M. Wt: 306.5 g/mol
InChI Key: UIBGYDQFKFTRHZ-UHFFFAOYSA-N
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Description

2-(phenylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide, also known as PTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 356.54 g/mol.

Scientific Research Applications

2-(phenylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has been used in various scientific research applications, including as a radical scavenger, an antioxidant, and a stabilizer for polymers. 2-(phenylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has also been shown to have potential applications in the field of medicine, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(phenylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has been shown to protect neuronal cells from oxidative stress and reduce inflammation in the brain.

Mechanism of Action

2-(phenylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide's mechanism of action is believed to be through its ability to scavenge free radicals and reduce oxidative stress. Free radicals are highly reactive molecules that can damage cells and tissues, leading to various diseases and conditions. 2-(phenylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide's ability to neutralize these free radicals helps to protect cells from damage and reduce the risk of disease.
Biochemical and Physiological Effects:
2-(phenylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2-(phenylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide can protect cells from oxidative stress and reduce inflammation. 2-(phenylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has also been shown to improve cognitive function in animal models of neurodegenerative diseases. Additionally, 2-(phenylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(phenylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide in lab experiments is its ability to scavenge free radicals and reduce oxidative stress. This makes it a valuable tool for studying the effects of oxidative stress on cells and tissues. Additionally, 2-(phenylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has a low toxicity profile, making it a safe compound to use in lab experiments. However, one limitation of using 2-(phenylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-(phenylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the optimal dosage and administration method for 2-(phenylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide in these conditions. Additionally, 2-(phenylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide's potential applications in the field of polymer stabilization and as an antioxidant in food and cosmetic products should be further explored. Finally, more research is needed to fully understand 2-(phenylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide's mechanism of action and its effects on various physiological systems.

Synthesis Methods

2-(phenylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-chloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide with phenylthiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using column chromatography to obtain pure 2-(phenylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide.

properties

IUPAC Name

2-phenylsulfanyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2OS/c1-16(2)10-13(11-17(3,4)19-16)18-15(20)12-21-14-8-6-5-7-9-14/h5-9,13,19H,10-12H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBGYDQFKFTRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)CSC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358435
Record name Acetamide, 2-(phenylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

109172-40-9
Record name Acetamide, 2-(phenylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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